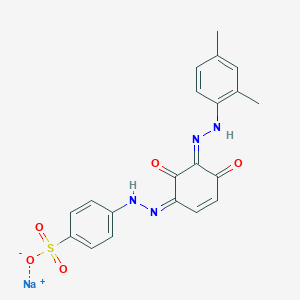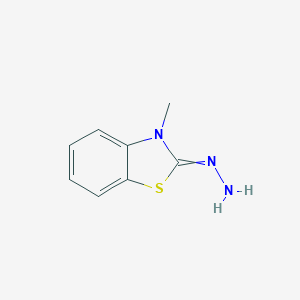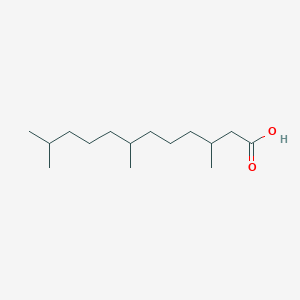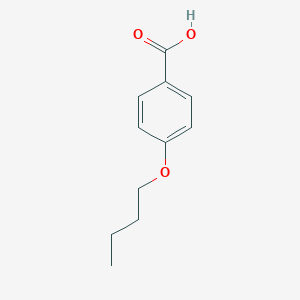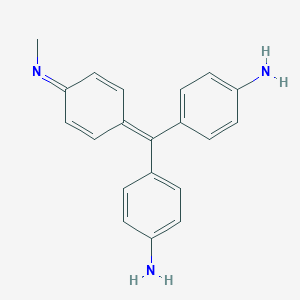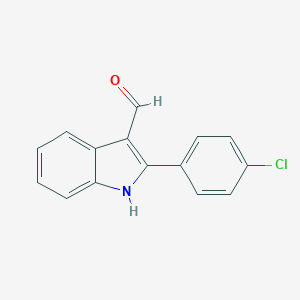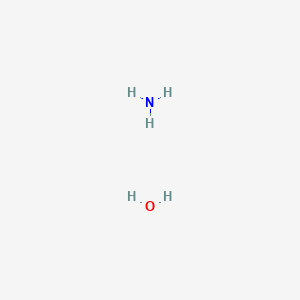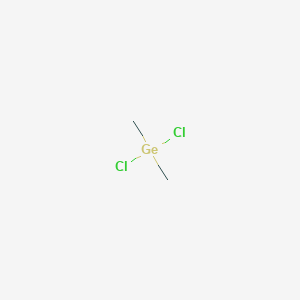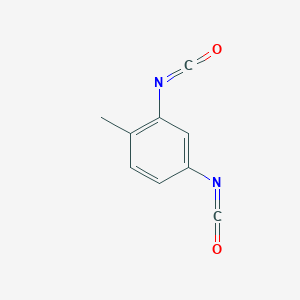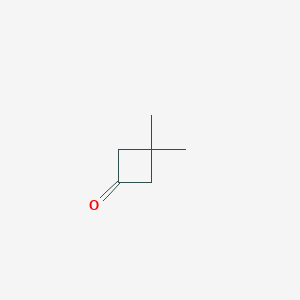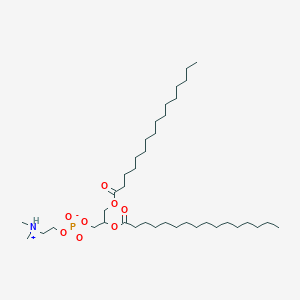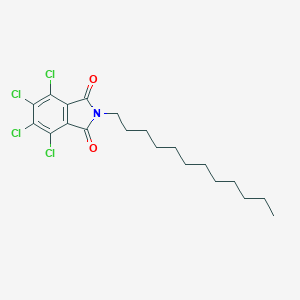
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- (hereafter referred to as TDCPP) is a chemical compound that belongs to the family of organochlorine compounds. It is used as a flame retardant in various consumer products, such as furniture, electronics, and building materials. TDCPP has been identified as a potential endocrine disruptor, and there is growing concern about its impact on human health and the environment.
Mecanismo De Acción
TDCPP acts as an antagonist to the thyroid hormone receptor, which is responsible for regulating the body's metabolism. By blocking the thyroid hormone receptor, TDCPP can disrupt the normal functioning of the thyroid gland, leading to a range of health problems.
Efectos Bioquímicos Y Fisiológicos
TDCPP has been shown to have a range of biochemical and physiological effects. It can interfere with the production of estrogen and testosterone, leading to reproductive problems. TDCPP can also cause oxidative stress, which can damage cells and tissues. Additionally, TDCPP has been shown to have carcinogenic effects, increasing the risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDCPP is commonly used in laboratory experiments to study its effects on human health and the environment. One advantage of using TDCPP is that it is readily available and relatively inexpensive. However, there are also limitations to using TDCPP in experiments. For example, TDCPP is highly toxic, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on TDCPP. One area of focus is the development of alternative flame retardants that are safer and more environmentally friendly. Another area of research is the identification of the long-term health effects of TDCPP exposure, particularly in vulnerable populations such as children and pregnant women. Additionally, there is a need for further research on the mechanisms of TDCPP toxicity and the development of effective treatments for TDCPP-related health problems.
Conclusion:
In conclusion, TDCPP is a chemical compound that is commonly used as a flame retardant in consumer products. However, there is growing concern about its potential health effects, particularly its impact on the endocrine system. TDCPP has been extensively studied in scientific research, and there are several future directions for further research on this compound. It is important to continue to study TDCPP and other organochlorine compounds to ensure the safety of consumer products and protect human health and the environment.
Métodos De Síntesis
TDCPP can be synthesized by reacting 2-amino-5,6,7,8-tetrachloro-1,3-dioxoisoindoline with dodecyl alcohol in the presence of a catalyst. This reaction results in the formation of TDCPP, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
TDCPP has been extensively studied for its potential health effects. Several studies have shown that TDCPP can disrupt the endocrine system by interfering with the production, release, transport, and metabolism of hormones. TDCPP has also been shown to have neurotoxic effects, causing damage to the nervous system.
Propiedades
Número CAS |
1571-20-6 |
|---|---|
Nombre del producto |
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- |
Fórmula molecular |
C20H25Cl4NO2 |
Peso molecular |
453.2 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione |
InChI |
InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3 |
Clave InChI |
PVGSRFBCZFJQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
SMILES canónico |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Otros números CAS |
1571-20-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



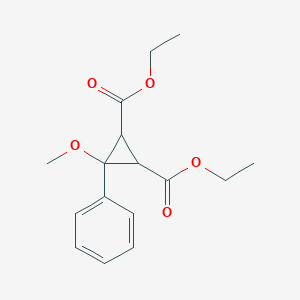
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
